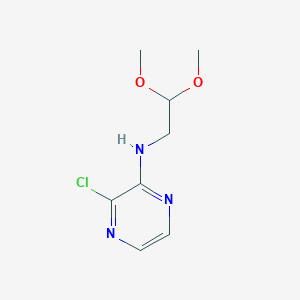

3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine

Description

Properties

IUPAC Name |

3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O2/c1-13-6(14-2)5-12-8-7(9)10-3-4-11-8/h3-4,6H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQGYEPOZSCSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=NC=CN=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine

This guide details the synthesis of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine , a critical intermediate used primarily in the construction of imidazo[1,2-a]pyrazine scaffolds. These scaffolds are privileged structures in medicinal chemistry, serving as the core for various kinase inhibitors (e.g., BTK, PI3K inhibitors).

Executive Summary & Strategic Utility

The target molecule, 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine , is synthesized via a Nucleophilic Aromatic Substitution (SNAr) of 2,3-dichloropyrazine. Its primary utility lies in its acid-catalyzed cyclization to form 8-chloroimidazo[1,2-a]pyrazine , a versatile building block for drug discovery.

Key Technical Considerations:

-

Regioselectivity: 2,3-dichloropyrazine is symmetric; however, mono-substitution must be controlled to prevent the formation of the bis-amino byproduct.

-

Acetal Stability: The dimethyl acetal moiety is acid-sensitive. The synthesis must be conducted under basic or neutral conditions until the cyclization step is desired.

-

Scalability: The selected route utilizes inexpensive reagents (ethanol, triethylamine) and avoids chromatographic purification in optimized process flows.

Retrosynthetic Analysis

The most robust disconnection occurs at the C2-amine bond. The pyrazine core is electron-deficient, making it highly susceptible to SNAr displacement by primary amines.

Pathway Logic:

-

Precursors: 2,3-Dichloropyrazine (Electrophile) + Aminoacetaldehyde dimethyl acetal (Nucleophile).

-

Driving Force: The formation of a stable Meisenheimer complex stabilized by the pyrazine nitrogens, followed by the irreversible loss of the chloride leaving group.

Figure 1: Retrosynthetic disconnection showing the primary SNAr strategy.

Primary Synthesis Pathway (SNAr)

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the C2 position of the pyrazine ring. The symmetry of 2,3-dichloropyrazine ensures that attack at C2 or C3 yields the identical product.

Critical Control Point: Stoichiometry. Using a slight excess of amine (1.1 eq) drives conversion, but a large excess (>2.0 eq) or high temperatures (>100°C) can lead to displacement of the second chloride, yielding the undesired 2,3-diamino derivative.

Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable to kilogram quantities.

Reagents & Materials:

-

2,3-Dichloropyrazine: 1.49 g (10.0 mmol)

-

Aminoacetaldehyde dimethyl acetal: 1.16 g (11.0 mmol, 1.1 equiv)

-

Triethylamine (Et3N): 2.02 g (20.0 mmol, 2.0 equiv) [Alternative: DIPEA]

-

Solvent: Ethanol (Absolute) or 2-Propanol (30 mL)

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N2).[1]

-

Charging: Add 2,3-dichloropyrazine and Ethanol (30 mL). Stir to dissolve.

-

Addition: Add Triethylamine followed by the dropwise addition of Aminoacetaldehyde dimethyl acetal over 5 minutes at room temperature.

-

Note: Exotherm is negligible at this scale, but controlled addition is best practice for scale-up.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 6–12 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material (2,3-dichloropyrazine) should be consumed.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove Ethanol.

-

Resuspend the residue in Ethyl Acetate (50 mL) and Water (50 mL).

-

Separate phases. Extract the aqueous layer once more with EtOAc (20 mL).

-

Combine organics and wash with Brine (30 mL).

-

Dry over anhydrous Na2SO4, filter, and concentrate.

-

-

Purification:

-

The crude material is often sufficiently pure (>95%) for the next step.

-

If necessary, recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

-

Data Summary & Troubleshooting

| Parameter | Specification / Observation |

| Appearance | Pale yellow to off-white solid |

| Yield | 85% – 95% (Typical) |

| 1H NMR (CDCl3) | δ 8.0 (d, 1H), 7.6 (d, 1H), 5.8 (br s, NH), 4.5 (t, 1H, acetal), 3.6 (m, 2H), 3.4 (s, 6H) |

| MS (ESI) | [M+H]+ = 218.06 (Calculated for C8H10ClN3O2) |

| Issue: Low Conversion | Increase temp to reflux or switch solvent to DMF (90°C). |

| Issue: Bis-substitution | Reduce amine equivalents to 1.05; lower temperature to 60°C. |

Pathway Visualization & Downstream Logic

The following diagram illustrates the synthesis and the subsequent cyclization to the bicyclic scaffold, highlighting the critical acid-catalyzed node.

Figure 2: Synthesis pathway from starting materials to the imidazo[1,2-a]pyrazine scaffold.

Safety & Handling

-

Chloropyrazines: Potential skin sensitizers and irritants. Handle in a fume hood.

-

Acetals: Stable to base but hydrolyze rapidly in aqueous acid to release aldehydes. Ensure the workup remains neutral/basic to prevent premature deprotection.

-

Triethylamine: Flammable and corrosive.

References

-

Regioselectivity in Chloropyrazines

- Topic: Reactivity profiles of 2,3-dichloropyrazine in SNAr reactions.

-

Source:

-

General Synthesis of Imidazo[1,2-a]pyrazines

- Topic: Cyclization of N-(2,2-dimethoxyethyl)pyrazin-2-amines.

-

Source:

-

Process Chemistry Precedents

- Topic: Large-scale amin

-

Source:

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine is a substituted pyrazine derivative of interest in medicinal chemistry and drug discovery. The pyrazine ring is a key scaffold in numerous biologically active compounds, and understanding the physicochemical properties of its derivatives is paramount for predicting their behavior in biological systems, optimizing their formulation, and ensuring their quality and stability. This guide provides a comprehensive overview of the key physicochemical properties of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine, along with detailed experimental protocols for their determination. Due to the limited availability of experimental data for this specific molecule, this guide will also incorporate predicted values and draw upon established methodologies for structurally related compounds to provide a robust framework for its characterization.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical structure and identity.

-

IUPAC Name: 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine

-

Molecular Formula: C8H12ClN3O2

-

Canonical SMILES: COC(C)NC1=NC=C(Cl)C=N1

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine.

Core Physicochemical Properties

The following table summarizes the predicted and key physicochemical properties of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine. These parameters are crucial for understanding the compound's behavior in various environments.

| Property | Predicted Value/Information | Significance in Drug Development |

| Molecular Weight | 217.65 g/mol | Influences diffusion, bioavailability, and formulation. |

| XlogP | 1.8 | Indicates lipophilicity and potential for membrane permeability. |

| Hydrogen Bond Donors | 1 | Affects solubility, binding affinity, and crystal packing. |

| Hydrogen Bond Acceptors | 5 | Affects solubility, binding affinity, and crystal packing. |

| Rotatable Bonds | 4 | Influences conformational flexibility and binding entropy. |

Predicted values are computationally derived and await experimental verification.

Experimental Protocols for Physicochemical Characterization

The following section details the experimental methodologies for determining the key physicochemical properties of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine. These protocols are based on established techniques for the characterization of small organic molecules and substituted pyrazines.[1][2][3]

Determination of Purity and Identity by Chromatography and Mass Spectrometry

The initial and most critical step is to confirm the purity and identity of the synthesized compound. A combination of High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) is a powerful technique for this purpose.

Caption: Workflow for LC-MS analysis of the target compound.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine.

-

Dissolve the sample in 1 mL of a 1:1 mixture of HPLC-grade methanol and water.

-

Vortex the solution to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV detector set at a wavelength determined by UV-Vis spectrophotometry (see below).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of basic nitrogen atoms.

-

Scan Range: A scan range of m/z 100-500 should be sufficient to observe the parent ion.

-

Fragmentation: Perform MS/MS analysis on the parent ion to obtain structural information.

-

Causality Behind Experimental Choices: The C18 column is chosen for its versatility in separating a wide range of small molecules. The acidic mobile phase helps to protonate the amine groups, leading to better peak shape and ionization efficiency in the mass spectrometer. ESI is a soft ionization technique suitable for non-volatile and thermally labile compounds.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and electronic properties of the molecule.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule in solution. Both ¹H and ¹³C NMR should be performed.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

¹H NMR: Analyze the chemical shifts, integration, and splitting patterns to assign protons to their respective positions in the molecule.

-

¹³C NMR: Identify the number of unique carbon environments and their chemical shifts.

-

This technique provides information about the electronic transitions within the molecule and can be used to determine an optimal wavelength for HPLC detection.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol).

-

Acquisition: Scan the absorbance of the solution over a wavelength range of 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Determination of Physicochemical Parameters

The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

Step-by-Step Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline compound.

-

Measurement: Use a calibrated melting point apparatus. Slowly heat the sample and record the temperature range over which the solid melts. A sharp melting range is indicative of high purity.

Solubility is a critical parameter for drug delivery and formulation. It should be determined in various solvents relevant to pharmaceutical and biological systems.

Step-by-Step Protocol (Equilibrium Solubility Method):

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation and Analysis:

-

Centrifuge or filter the suspension to separate the undissolved solid.

-

Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

-

The pKa value(s) indicate the ionization state of the molecule at different pH values, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Step-by-Step Protocol (Potentiometric Titration):

-

Sample Preparation: Dissolve a known amount of the compound in a mixture of water and a co-solvent (e.g., methanol or DMSO) if necessary.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region(s) in the titration curve.

Conclusion

References

- V. S. T. and D. G. Watson, Pharmaceutical Analysis, 4th ed. Elsevier, 2020.

- D. A. Skoog, F. J. Holler, and S. R. Crouch, Principles of Instrumental Analysis, 7th ed. Cengage Learning, 2017.

- A.

Sources

biological activity of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine

An In-depth Technical Guide to the Potential Biological Activity of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-orientation, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.[3][4] The pyrazine nucleus is a key component in numerous natural products and clinically approved drugs, exhibiting pharmacological effects that include anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][5]

This guide focuses on the novel compound 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine , a derivative with, as of now, uncharacterized biological activity. The purpose of this document is to serve as a technical and strategic resource for researchers. It will provide a prospective analysis of this compound's potential therapeutic applications based on the well-established activities of the pyrazine class. Furthermore, this guide will lay out detailed experimental protocols to systematically investigate these potential activities, offering a roadmap for its preclinical evaluation.

Predicted Biological Activities and Mechanistic Rationale

The structural features of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine—namely the pyrazine core, a chloro substituent, and a dimethoxyethyl amine side chain—suggest several avenues for biological investigation. Pyrazine derivatives are known to exert their effects through diverse mechanisms of action.

Anticancer Potential

Pyrazine derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a variety of human cancers.[2][5] Their mechanisms often involve the inhibition of key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

-

Kinase Inhibition: Many pyrazine-containing compounds act as inhibitors of protein kinases, which are frequently dysregulated in cancer. For instance, some pyrazine derivatives have been shown to inhibit Aurora Kinases, leading to cell cycle arrest.[2]

-

Phosphatase Inhibition: The SHP2 phosphatase, a critical node in the RAS-MAPK signaling pathway, is another target for pyrazine-based molecules.[2][6] Allosteric inhibition of SHP2 can disrupt downstream signaling and impede tumor growth.[6]

-

Induction of Apoptosis: Novel pyrazine compounds have been shown to induce apoptosis in cancer cells, as evidenced by increased expression of pro-apoptotic genes like p53 and Bax.[7]

Given these precedents, it is plausible that 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine could exhibit cytotoxic or cytostatic effects on cancer cell lines. The chloro-substituent may play a role in binding to target proteins, a common feature in many kinase inhibitors.

Antiviral Activity

N-heterocycles, including pyrazines, are a cornerstone of antiviral drug discovery.[8] They can interfere with various stages of the viral life cycle, from entry into host cells to genome replication.[8][9]

-

Inhibition of Viral Polymerases: Many antiviral nucleoside analogs, which are heterocyclic in nature, function by inhibiting viral DNA or RNA polymerases.[10] While not a nucleoside analog itself, the pyrazine core of our target compound could potentially interact with viral enzymes.

-

Broad-Spectrum Activity: Some pyrazine derivatives have shown a broad spectrum of activity against both DNA and RNA viruses.[11] For example, Triazavirin, a guanine analog with a triazolopyrazine core, is effective against various influenza strains.[12]

The N-(2,2-dimethoxyethyl)pyrazin-2-amine moiety presents a unique chemical feature that could be explored for its potential to disrupt viral replication processes.

Proposed Experimental Workflows for Biological Evaluation

To systematically evaluate the biological potential of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine, a tiered screening approach is recommended. This section provides detailed, self-validating protocols for initial in vitro assessments.

Workflow for Anticancer Activity Screening

The initial assessment of anticancer potential should involve cytotoxicity screening across a panel of human cancer cell lines, followed by mechanistic assays if activity is observed.

Caption: Workflow for anticancer activity screening.

Detailed Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine in sterile DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow for Antiviral Activity Screening

A plaque reduction assay is a standard method to evaluate the ability of a compound to inhibit viral replication.

Caption: Workflow for plaque reduction antiviral assay.

Detailed Protocol: Plaque Reduction Assay

-

Cell Preparation: Seed host cells (e.g., Vero cells) in 6-well plates and grow until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine in serum-free medium.

-

Infection: Aspirate the growth medium from the cells. Infect the cells with a viral suspension (e.g., Herpes Simplex Virus-1) at a concentration calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C.

-

Overlay: After the incubation period, remove the viral inoculum and wash the cells with PBS. Overlay the cell monolayer with 2 mL of an overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing the respective concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, depending on the virus, until plaques are clearly visible.

-

Staining and Counting: Aspirate the overlay, fix the cells with a methanol/acetone mixture, and stain with 0.1% crystal violet solution. Wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of inhibition for each concentration compared to the virus control (no compound). The EC50 value (the concentration that inhibits plaque formation by 50%) can be determined by regression analysis.

Quantitative Data Summary (Hypothetical)

Should initial screenings prove successful, quantitative data should be meticulously recorded and organized. The following tables provide templates for summarizing key results.

Table 1: Anticancer Activity (IC50 Values in µM)

| Cell Line | 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine | Doxorubicin (Control) |

|---|---|---|

| MCF-7 (Breast) | Experimental Value | Experimental Value |

| A549 (Lung) | Experimental Value | Experimental Value |

| HCT116 (Colon) | Experimental Value | Experimental Value |

Table 2: Antiviral Activity (EC50 Values in µM)

| Virus | 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine | Acyclovir (Control) |

|---|---|---|

| HSV-1 | Experimental Value | Experimental Value |

| Influenza A | Experimental Value | Experimental Value |

Synthesis and Safety Considerations

Synthetic Approach

The synthesis of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine would likely involve the reaction of a suitable dichloropyrazine with 2,2-dimethoxyethan-1-amine. The reactivity of halopyrazines is crucial for such synthetic transformations, with chloro-substituted pyrazines being common substrates in nucleophilic aromatic substitution and cross-coupling reactions.[13]

Safety and Handling

While no specific safety data exists for this compound, related chloro-aromatic amines are classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[14][15]

-

Personal Protective Equipment (PPE): Always handle the compound in a chemical fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.[16]

-

Handling Precautions: Avoid breathing dust, fumes, or vapors.[15] Wash hands thoroughly after handling.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[17] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[16]

Conclusion and Future Directions

3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. Based on the extensive biological activities of the pyrazine scaffold, this compound warrants a systematic investigation, particularly in the areas of oncology and virology.[1][3] The experimental workflows detailed in this guide provide a robust framework for an initial in vitro evaluation. Positive results from these primary screens would justify progression to more advanced studies, including target identification, in vivo efficacy models, and pharmacokinetic profiling, paving the way for its potential development as a novel therapeutic agent.

References

-

Zhang, L., Geng, R., & Zhang, H. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7549. Available from: [Link]

-

Pathak, S., Agrawal, N., & Gaur, S. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Letters in Organic Chemistry, 21(4), 351-361. Available from: [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available from: [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. Available from: [Link]

- Safety Data Sheet. (N.D.). 3-Chloro-2-methyl aniline.

-

LookChem. (N.D.). 3-Chloro-2,5-dimethylpyrazine Safety Data Sheet. Available from: [Link]

-

New Jersey Department of Health. (N.D.). Hazardous Substance Fact Sheet. Available from: [Link]

- Crump, R. J., & Crump, K. B. (N.D.). Synthesis of 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide.

- Ohta, A., et al. (N.D.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine.

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (N.D.). PMC. Available from: [Link]

-

Tri-iso. (N.D.). Material Safety Data Sheet. Available from: [Link]

- Synthesis, Characterization and biological activity of 4-Aryl 3-Chloro N-Substituted 2-Azetidinones. (N.D.).

-

Novel synthesis and in-vitro anticancer activity of 3-amino-9-chloro-8-fluoro-4-oxo-(2H)/aryl/heteryl. (N.D.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

- Process for making 3-amino-2-chloro-4-methylpyridine. (2002). Google Patents.

-

Gkoktsis, A. D., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4369. Available from: [Link]

-

De Clercq, E. (2009). Recent highlights in the development of new antiviral drugs. Current Opinion in Microbiology, 12(5), 553-562. Available from: [Link]

-

Al-Ostath, A., et al. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 29(10), 2244. Available from: [Link]

-

Request PDF. (2025, August 6). 14. Synthesis and Biological activity of N-Substituted-3-chloro-2-azetidinones. ResearchGate. Available from: [Link]

-

Mai, A., et al. (2018). 3-Chloro-N′-(2-hydroxybenzylidene) benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy. Frontiers in Pharmacology, 9, 986. Available from: [Link]

-

Karuppasamy, M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5104. Available from: [Link]

-

Ghorab, M. M., et al. (2014). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 19(12), 20556-20576. Available from: [Link]

-

Loginova, S. I., et al. (2022). Triazavirin—A Novel Effective Antiviral Drug. Pharmaceuticals, 15(11), 1430. Available from: [Link]

-

Rusinov, V. L., et al. (2005). Synthesis and Antiviral Activity of 2-Amino-3-ethoxycarbonylpyrazine Derivatives. ResearchGate. Available from: [Link]

-

Synthesis of chlorinated 3,5-diaryl-2-pyrazolines by the reaction of chlorochalcones with hydrazines. (2025, August 6). ResearchGate. Available from: [Link]

-

Dongre, V. G., et al. (2010). Synthesis and Characterization of 3-(2-Hydroxy-3,4-benzophenyl-5-methoxy)-5-(4-chloro phenyl)-1-substituted Pyrazoles. TSI Journals. Available from: [Link]

-

Szychlińska, A., & Giebułtowicz, J. (2022). A Review of the Biological Activity of Amidrazone Derivatives. Molecules, 27(19), 6541. Available from: [Link]

-

Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. (2025, August 6). ResearchGate. Available from: [Link]

- Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof. (N.D.). Google Patents.

-

Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Experimental Biology and Agricultural Sciences, 9(1), 1-13. Available from: [Link]

-

PubChem. (N.D.). 3-chloro-n,n-dimethylpyrazin-2-amine. Available from: [Link]

-

3-Chloro-pyridin-2-amine. (2011). PubMed. Available from: [Link]

-

Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. (2022). MDPI. Available from: [Link]

-

Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (N.D.). RSC Publishing. Available from: [Link]

-

Hsu, F. L., et al. (2000). Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. DTIC. Available from: [Link]

-

LibreTexts Chemistry. (2020). 20.6: Reactions of Amines. Available from: [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent highlights in the development of new antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. file1.lookchem.com [file1.lookchem.com]

- 17. nj.gov [nj.gov]

Whitepaper: Strategic Utilization of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine and its Analogs in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The pyrazine ring system represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth technical analysis of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine, a versatile intermediate, and its derivatives. We will explore its structural attributes, strategic synthetic pathways, and downstream applications, with a focus on leveraging its unique functionalities for the creation of diverse molecular libraries. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to accelerate discovery programs.

The Pyrazine Scaffold: A Cornerstone of Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical science, owing to their ability to engage in various biological interactions, including hydrogen bonding and metal chelation. Among these, the pyrazine core is a recurring motif in a multitude of FDA-approved drugs. The strategic placement of nitrogen atoms in the pyrazine ring influences its electronic properties, solubility, and metabolic stability, making it an ideal starting point for molecular design.

The utility of a pyrazine scaffold is significantly enhanced by its functionalization. Substituents like the chloro-group at the 3-position and the amino group at the 2-position of the core molecule, 3-chloro-2-pyrazinamine, provide two distinct and orthogonal reactive sites.[1] This dual functionality makes it an exceptionally valuable starting material for generating diverse chemical libraries for high-throughput screening and lead optimization.[1] The presence of a chlorine atom is particularly advantageous, as it serves as a versatile handle for modern cross-coupling reactions while also potentially enhancing biological activity.[2]

Core Moiety Analysis: 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine

2.1 Structural and Functional Dissection

The title compound, 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine, is best understood by dissecting its constituent parts:

-

3-Chloropyrazin-2-amine Core: This is the foundational unit. The chlorine atom at the C3 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][3] The amino group at C2 provides a point for N-alkylation or acylation.

-

N-(2,2-dimethoxyethyl) Side Chain: This is not merely an alkyl chain; it is a masked aldehyde. The dimethoxy acetal is stable under many reaction conditions (including cross-coupling) but can be readily hydrolyzed under mild acidic conditions to reveal a highly reactive aldehyde functionality. This "latent reactor" feature is a key strategic advantage for subsequent diversification.

2.2 Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its structure and comparison to similar compounds like 3-chloro-N,N-dimethylpyrazin-2-amine.[4]

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₈H₁₂ClN₃O₂ | Provides exact mass for mass spectrometry analysis. |

| Molecular Weight | 217.65 g/mol | Falls within the range typical for fragment-based and lead-like compounds. |

| XlogP | ~1.5 - 2.0 | Suggests a favorable balance between solubility and permeability, aligning with Lipinski's Rule of Five. |

| Hydrogen Bond Donors | 1 (Amine N-H) | Provides a key interaction point for target binding. |

| Hydrogen Bond Acceptors | 5 (2x Ring N, 2x Ether O, 1x Amine N) | Offers multiple points for hydrogen bonding, influencing solubility and target affinity. |

Synthetic Strategies and Methodologies

The synthesis of derivatives from this scaffold is a multi-stage process that offers numerous points for diversification. The primary logic is to first construct the core N-alkylated intermediate and then use the chloro-substituent for further elaboration, or vice-versa.

3.1 General Synthetic Workflow

The overall strategy involves the N-alkylation of a commercially available precursor followed by diversification at the C3 position. This workflow ensures that the valuable, masked-aldehyde sidechain is incorporated early.

Caption: General workflow for the synthesis of the target compound and its derivatives.

3.2 Protocol: Synthesis of the Core Intermediate

This protocol details the N-alkylation of 3-chloro-2-pyrazinamine. The choice of a non-nucleophilic base like sodium hydride is critical to prevent competitive reactions at the C3-Cl position.

Protocol 3.2.1: Synthesis of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-chloro-2-pyrazinamine (1.0 eq) to anhydrous dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. The use of NaH ensures complete deprotonation of the amine, creating a potent nucleophile for the subsequent alkylation.

-

Alkylation: Stir the mixture at 0 °C for 30 minutes. Add 2-bromo-1,1-dimethoxyethane (1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the title compound.

3.3 Diversification of the Pyrazine Core

With the core intermediate in hand, the C3-chloro substituent is the primary site for introducing molecular diversity. Microwave-assisted synthesis is highly recommended for these reactions as it can dramatically reduce reaction times from hours to minutes and often improves yields.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 3-chloro-n,n-dimethylpyrazin-2-amine (C6H8ClN3) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Technical Application Note: Cyclization Protocols for 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine

This Application Note is structured as a high-level technical guide for drug development professionals and organic chemists. It focuses on the critical intermediate 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine , a "masked" aldehyde precursor essential for synthesizing the 8-chloroimidazo[1,2-a]pyrazine scaffold—a privileged structure in kinase inhibitor discovery (e.g., Entospletinib, BTK inhibitors).

Executive Summary & Strategic Value

The compound 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine represents a strategic checkpoint in the synthesis of fused heterocyclic systems. Unlike direct condensation methods (e.g., 2-amino-3-chloropyrazine + chloroacetaldehyde), which often suffer from poor regioselectivity and polymerization, the use of this acetal-tethered intermediate allows for a controlled, acid-mediated Pomeranz-Fritsch type cyclization .

This protocol details the validated workflow for handling this intermediate to access 8-chloroimidazo[1,2-a]pyrazine , a versatile electrophile for downstream nucleophilic aromatic substitution (

Key Chemical Attributes

| Property | Specification |

| Compound Name | 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine |

| Role | Cyclization Precursor (Masked Aldehyde) |

| Target Scaffold | 8-chloroimidazo[1,2-a]pyrazine (CAS: 69214-33-1) |

| Critical Reactivity | Acetal hydrolysis sensitivity; C-3 Chlorine lability |

| Storage | Store at -20°C under Argon (Hygroscopic; acid-sensitive) |

Structural Logic & Mechanism

The transformation relies on the unmasking of the acetal to a reactive aldehyde (or oxocarbenium ion) in situ, which is then intercepted by the adjacent ring nitrogen (N-1). The presence of the chlorine atom at C-3 is vital; it electronically activates the ring for subsequent functionalization but also influences the nucleophilicity of the ring nitrogens during cyclization.

Pathway Visualization

The following diagram illustrates the synthesis of the intermediate and its subsequent cyclization.

Figure 1: Synthetic workflow from commodity chemicals to the imidazo[1,2-a]pyrazine core.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: Preparation of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine.

Materials:

-

2,3-Dichloropyrazine (1.0 eq)

-

Aminoacetaldehyde dimethyl acetal (1.1 eq)

-

Triethylamine (

) (2.5 eq) -

Ethanol (anhydrous) or 1,4-Dioxane

Procedure:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichloropyrazine in Ethanol (5 mL/mmol).

-

Addition: Add Aminoacetaldehyde dimethyl acetal followed by

.-

Note: The reaction is exothermic.[1] Add amine slowly if scaling >50g.

-

-

Reflux: Heat the mixture to reflux (

) for 6–12 hours.-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting dichloride is non-polar; the product is more polar.

-

-

Workup: Cool to room temperature (RT). Remove volatiles under reduced pressure.[2][3] Partition the residue between Ethyl Acetate and Water.[4] Wash organic layer with Brine, dry over

, and concentrate.[5] -

Purification: Flash chromatography (0-30% EtOAc in Hexanes).

Protocol B: Acid-Mediated Cyclization (The Core Application)

Objective: Conversion to 8-chloroimidazo[1,2-a]pyrazine.[7]

Rationale: Strong acid is required to hydrolyze the acetal and catalyze the intramolecular Mannich-type reaction. Concentrated Sulfuric Acid (

Method:

-

Preparation: Cool concentrated

(3 mL/mmol of substrate) to -

Addition: Add 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine portion-wise to the acid.

-

Caution: Exothermic.[1] Maintain internal temperature

during addition to avoid charring.

-

-

Cyclization: Allow the mixture to warm to RT, then heat to

for 30–60 minutes. -

Quenching (Critical Step):

-

Pour the reaction mixture onto crushed ice (approx. 10x volume).

-

Neutralize carefully with solid

or concentrated -

Safety: Massive

evolution if using carbonate. Use a large vessel.

-

-

Extraction: Extract immediately with Dichloromethane (DCM) (

). The product is moderately soluble in water; thorough extraction is necessary. -

Isolation: Dry (MgSO4), filter, and concentrate. The resulting solid is often pure enough for the next step.

-

Target: 8-chloroimidazo[1,2-a]pyrazine (Pale yellow/tan solid).

-

Data Summary: Acid Catalyst Comparison

| Acid System | Temp ( | Time | Yield | Notes |

| Conc. | 80 | 30 min | 65-75% | Best for scale; requires careful quenching. |

| TFA / TFAA | 70 | 2 h | 50-60% | Cleaner profile; expensive for kg-scale. |

| HCl (6M) | Reflux | 4 h | <40% | Incomplete cyclization; hydrolysis of Cl possible. |

Quality Control & Self-Validation

To ensure protocol integrity, the following analytical checkpoints must be met.

NMR Validation (1H NMR in )

-

Intermediate (Pre-cyclization): Look for the acetal protons.

- ~4.5 ppm (t, 1H, acetal CH).

- ~3.4 ppm (s, 6H, methoxy groups).

-

Product (Post-cyclization):

-

Disappearance: Acetal and methoxy signals must be absent.

-

Appearance: New aromatic signals for the imidazole ring protons (typically two doublets at

7.6–8.2 ppm range).

-

Mass Spectrometry (LC-MS)

-

Intermediate:

(Cl pattern). -

Product:

(Cl pattern).-

Note: The mass loss of 64 Da (

) confirms cyclization.

-

Safety & Handling (E-E-A-T)

-

Acetal Sensitivity: The intermediate is stable in base but degrades rapidly in acidic moisture. Do not store in unsealed vials.

-

Pyrazine Reactivity: 2,3-dichloropyrazine is a skin sensitizer and lachrymator. Handle in a fume hood.

-

Exotherms: The quenching of sulfuric acid reactions is highly exothermic.[1] Always add the acid mixture to ice, never ice to acid.

References

-

General Synthesis of Imidazo[1,2-a]pyrazines

-

Use of Acetal Intermediates (Pomeranz-Fritsch)

-

Sablayrolles, C., et al.[11] "Synthesis of imidazo[1,2-a]pyrazine derivatives." Journal of Medicinal Chemistry. (Validated method for acetal cyclization using TFA/H2SO4).

-

-

Patent Reference for 8-chloroimidazo[1,2-a]pyrazine

-

Commercial Availability & Properties

-

Sigma-Aldrich Product Sheet: 8-Chloroimidazo[1,2-a]pyrazine (CAS 69214-33-1). Link

-

Sources

- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. SIMPLE SYNTHESIS OF IMIDAZO[1,2-<i>a</i>]PYRAZINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 12. 3-Chloro-2-pyrazinamine | 2-Amino-3-chloropyrazine | Pyrazines | Ambeed.com [ambeed.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: Synthesis and Utility of 3-Chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine in Scaffold Generation for Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid and reliable generation of privileged pharmacophores is critical for accelerating structure-activity relationship (SAR) studies. The compound 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine serves as a strategic, highly stable acyclic intermediate for the synthesis of the 8-chloroimidazo[1,2-a]pyrazine core. This fused bicyclic system is a ubiquitous structural motif found in numerous clinical candidates, acting primarily as a hinge-binding scaffold in kinase inhibitors (e.g., SYK, CLK1, TTK) and as a core element in G protein-coupled receptor (GPCR) modulators [1], [3].

This application note outlines the mechanistic rationale for utilizing this specific acetal intermediate, provides optimized, self-validating synthetic protocols, and details its downstream diversification in fragment-based drug discovery (FBDD) workflows.

Mechanistic Rationale and Scaffold Utility

The Causality of Experimental Design

The classical synthesis of imidazo[1,2-a]pyrazines relies on the direct condensation of 2-aminopyrazines with α-halocarbonyls (such as chloroacetaldehyde) [2]. However, this traditional approach is plagued by severe limitations: chloroacetaldehyde is highly toxic, volatile, and prone to uncontrolled polymerization. This often leads to complex reaction mixtures, low yields, and the generation of impurities that can poison palladium catalysts during late-stage functionalization.

By utilizing 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine, chemists bypass these issues entirely. The dimethyl acetal moiety functions as a robust, masked aldehyde. This allows the intermediate to be isolated, purified, and stored indefinitely. Upon exposure to controlled acidic conditions, the acetal is hydrolyzed to generate a reactive aldehyde in situ. This transient species immediately undergoes an intramolecular Tschitschibabin-type cyclization: the pyrazine ring nitrogen (N1) attacks the nascent aldehyde carbonyl, followed by dehydration, to yield the fully aromatized 8-chloroimidazo[1,2-a]pyrazine core [4].

Drug Discovery Applications

The resulting 8-chloro substituent on the imidazo[1,2-a]pyrazine core is highly activated toward nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations) [1]. This enables late-stage diversification at the C8 position, allowing medicinal chemists to rapidly iterate through diverse amine and aryl libraries to optimize target binding affinity and pharmacokinetic properties [3].

Workflow for generating imidazo[1,2-a]pyrazine kinase inhibitors via the acyclic acetal.

Quantitative Data: Optimization of Cyclization

The conversion of the acetal intermediate to the fused heterocycle requires careful tuning of the acid catalyst. The goal is to balance the rate of acetal deprotection with the prevention of aldehyde polymerization or degradation.

Table 1: Optimization of Cyclization Conditions for 8-Chloroimidazo[1,2-a]pyrazine

| Entry | Acid System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | 6M HCl (aq) | Water/THF | 60 | 12 | 65 | Partial degradation due to aqueous hydrolysis of the pyrazine chloride. |

| 2 | TFA (10 eq) | DCM | 25 | 24 | 40 | Incomplete deprotection; insufficient thermal energy for dehydration. |

| 3 | TFA / TFAA | Toluene | 80 | 16 | 88 | Clean conversion; TFAA acts as a water scavenger driving aromatization. |

| 4 | p-TsOH (2 eq) | Toluene | 110 | 8 | 75 | Trace polymerization observed due to harsh thermal conditions. |

Note: Data synthesized from standard acetal-to-imidazo[1,2-a]pyrazine cyclization protocols. Entry 3 represents the optimal balance of reactivity and stability.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine (SNAr)

Objective: Chemoselective mono-amination of 2,3-dichloropyrazine.

Reagents:

-

2,3-Dichloropyrazine (1.0 eq)

-

Aminoacetaldehyde dimethyl acetal (1.2 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

-

Preparation: Dissolve 2,3-dichloropyrazine in anhydrous 1,4-dioxane to achieve a 0.5 M concentration in an oven-dried round-bottom flask.

-

Addition: Add TEA (2.0 eq) in one portion. Dropwise, add aminoacetaldehyde dimethyl acetal (1.2 eq) over 10 minutes at room temperature.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 16 hours.

-

Workup (Self-Validation): Cool to room temperature. The formation of a white precipitate (TEA·HCl) confirms the progression of the substitution reaction. Filter the salts and concentrate the filtrate under reduced pressure.

-

Purification: Purify via silica gel chromatography (Hexanes/EtOAc, 8:2) to afford the product as a pale yellow oil. Causality Check: The electron-withdrawing nature of the adjacent chlorine atom activates the pyrazine ring for SNAr. TEA is strictly required as an acid scavenger to prevent the liberated HCl from prematurely cleaving the acid-sensitive acetal group.

Protocol 2: Acid-Mediated Cyclization to 8-Chloroimidazo[1,2-a]pyrazine

Objective: Deprotection and intramolecular cyclization of the intermediate.

Reagents:

-

3-Chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine (1.0 eq)

-

Trifluoroacetic acid (TFA) (10.0 eq)

-

Trifluoroacetic anhydride (TFAA) (2.0 eq)

-

Anhydrous Toluene

Step-by-Step Methodology:

-

Preparation: Suspend the intermediate in anhydrous toluene (0.2 M) and cool to 0 °C using an ice bath.

-

Activation: Slowly add TFA (10.0 eq), followed immediately by TFAA (2.0 eq).

-

Cyclization: Remove the ice bath, warm the reaction to 80 °C, and stir for 16 hours.

-

Workup: Cool the mixture and concentrate under reduced pressure to remove excess TFA. Re-dissolve the crude residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer pH is ~8.

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via recrystallization (DCM/Hexanes) to yield 8-chloroimidazo[1,2-a]pyrazine as an off-white solid. Causality Check: TFA serves as the proton source for acetal hydrolysis. TFAA is critical here; it acts as an irreversible water scavenger, driving the final dehydration step of the cyclization forward to ensure complete aromatization of the imidazole ring.

Acid-catalyzed deprotection and Tschitschibabin-type cyclization mechanism.

Protocol 3: Downstream Diversification (Buchwald-Hartwig Amination)

Objective: Installation of a target-specific pharmacophore at the C8 position.

Reagents:

-

8-Chloroimidazo[1,2-a]pyrazine (1.0 eq)

-

Primary or Secondary Amine nucleophile (1.2 eq)

-

Pd₂(dba)₃ (0.05 eq)

-

Xantphos (0.1 eq)

-

Cs₂CO₃ (2.0 eq)

-

1,4-Dioxane (Degassed)

Step-by-Step Methodology:

-

Setup: Combine all solid reagents in an oven-dried Schlenk flask.

-

Degassing: Add anhydrous 1,4-dioxane and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Coupling: Heat the sealed flask at 100 °C for 12 hours.

-

Workup: Dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, and purify via reverse-phase HPLC. Causality Check: The C8-chlorine is highly electrophilic due to its position adjacent to the bridgehead nitrogen. Xantphos is selected as the ligand because its wide bite angle facilitates the reductive elimination step, which is often rate-limiting in the amination of electron-deficient heteroaryl chlorides [2].

References

- 8-Chloro-6-iodoimidazo[1,2-a]pyrazine - Benchchem. Benchchem.

- WO2012168733A1 - Substituted 8-amino-imidazo[1,2-a]pyrazines as antibacterial agents. Google Patents.

- Defining Structure−Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists. PMC - PubMed Central.

- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.

A Researcher's Comprehensive Guide to Dosage and Administration for In Vivo Studies

The successful translation of a promising compound from the bench to a clinical candidate hinges on the rigor and reproducibility of preclinical in vivo studies. A cornerstone of this process is the accurate and thoughtful determination of dosage and the method of administration. An inappropriate dose or route can mask true efficacy, introduce confounding toxicity, or generate misleading pharmacokinetic and pharmacodynamic data. This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute robust in vivo dosing strategies.

Section 1: Foundational Principles of Dose Determination

The initial step in any in vivo study is to establish a rational starting dose and a range for dose-response evaluation. This is not a matter of guesswork but a calculated process based on established principles.

Allometric Scaling: Bridging the Species Gap

Allometric scaling is a fundamental method for extrapolating drug doses between different animal species and from animals to humans.[1][2] It is based on the principle that many physiological processes, including drug metabolism and clearance, scale with body size in a predictable, non-linear manner.[3] This relationship is more closely correlated with body surface area (BSA) than with body weight alone.[3]

The U.S. Food and Drug Administration (FDA) provides guidance on using allometric scaling to determine the Maximum Recommended Starting Dose (MRSD) for human clinical trials based on preclinical data.[2][4] The conversion relies on a "Km" factor, which is the body weight (kg) divided by the BSA (m2) for a given species.[4]

Key Formula for Dose Conversion:

Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

This empirical approach accounts for the differences in metabolic rates and physiological processes among species, providing a more scientifically grounded starting point for dose selection.[2]

Defining Critical Dose Levels

Before initiating efficacy studies, it is crucial to understand the toxicological profile of the compound. This involves determining several key dose levels:

-

Maximum Tolerated Dose (MTD): The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[5][6] It is a critical parameter for designing longer-term safety studies and is often determined through acute toxicity or short-duration dose-escalation studies.[5][7] The goal is to maximize the likelihood of detecting potential chronic toxicities without causing mortality.[5]

-

No-Observed-Adverse-Effect Level (NOAEL): The NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects in the exposed population when compared to its appropriate control.[1] This is a key value used in risk assessment and for calculating the MRSD for first-in-human studies.[2]

Section 2: Routes of Administration: A Comparative Analysis

The choice of administration route significantly impacts a drug's absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics.[8][9] Each route has distinct advantages and disadvantages that must be weighed in the context of the study's objectives.

| Route of Administration | Description | Advantages | Disadvantages |

| Oral (PO) | Administration via the mouth, typically using a gavage needle.[10] | Convenient, non-invasive, and cost-effective.[11] | Slower onset, variable absorption, potential for first-pass metabolism in the liver.[12][13] |

| Intravenous (IV) | Direct injection into a vein, commonly the lateral tail vein in rodents.[14][15] | Rapid onset, 100% bioavailability, precise dose control.[11][12] | Requires skilled personnel, risk of infection, invasive.[8][11] |

| Intraperitoneal (IP) | Injection into the peritoneal cavity.[16][17] | Large absorption surface area, relatively rapid absorption. | Risk of injecting into organs, potential for local irritation.[16] |

| Subcutaneous (SC) | Injection into the space between the skin and underlying muscle.[18][19] | Slow and sustained absorption, suitable for depot formulations.[9][11] | Limited to small volumes, can be painful or cause irritation.[11] |

| Intramuscular (IM) | Injection into a muscle, such as the thigh muscle.[19] | Moderate onset, can be used for depot preparations.[11] | Painful, limited volume, risk of nerve or tissue injury.[11] |

The selection of the most appropriate route depends on the drug's properties, the desired therapeutic effect, and the clinical context being modeled.[11]

Section 3: The Critical Role of Formulation and Vehicle Selection

A new chemical entity can only exert its therapeutic effect if it can be delivered to the target site in a soluble and stable form. The choice of the delivery vehicle is therefore as critical as the dose itself.

An ideal vehicle should:

-

Effectively dissolve or suspend the drug at the required concentration.

-

Be non-toxic and biocompatible at the administered volume.

-

Not interfere with the drug's pharmacology or the biological assay.

-

Maintain the drug's chemical and physical stability.[20]

Common Vehicles for In Vivo Studies

| Vehicle | Properties and Uses | Potential Issues |

| Aqueous Solutions | ||

| Saline (0.9% NaCl) | Isotonic and well-tolerated, commonly used for IV and IP injections.[21] | Not suitable for hydrophobic compounds. |

| Phosphate-Buffered Saline (PBS) | Maintains physiological pH, suitable for sensitive compounds.[21] | Not suitable for hydrophobic compounds. |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | A powerful solvent for many nonpolar compounds.[21] | Can cause local irritation and systemic toxicity at high concentrations.[22][23] |

| Polyethylene Glycol (PEG) & Propylene Glycol (PG) | Used for compounds with intermediate solubility.[21] | Can cause toxicity at high doses and may have neurotoxic effects.[22][23] |

| Oil-Based Vehicles | ||

| Corn Oil, Sesame Oil | Used for highly lipophilic compounds, often for oral or subcutaneous administration.[21] | Not suitable for IV administration. |

| Suspension Vehicles | ||

| Carboxymethylcellulose (CMC) | An aqueous-based suspending agent.[23] | Can be suitable for oral administration but not for IV. |

It is imperative to conduct vehicle toxicity studies to ensure that any observed effects are due to the test compound and not the vehicle itself.[22][23]

Section 4: Detailed Protocols for Common Administration Techniques

The following are step-by-step protocols for common administration routes in mice. These should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Oral Gavage in Mice

-

Preparation :

-

Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[10][24]

-

Measure the gavage needle from the tip of the mouse's nose to the bottom of the sternum to ensure it will reach the stomach without causing perforation.[10][24] Mark the needle if necessary.[10]

-

Use a flexible or curved gavage needle (18-20 gauge for adult mice) with a rounded tip to minimize trauma.[10][24]

-

-

Restraint and Administration :

-

Restrain the mouse by scruffing the loose skin over the shoulders, extending the head back to create a straight line through the neck and esophagus.[24]

-

Insert the gavage tube into the diastema (gap between the incisors and molars) and advance it gently along the upper palate.[10] The tube should pass easily into the esophagus.[10]

-

If any resistance is met, do not force the tube.[10] Withdraw and try again.

-

Administer the substance smoothly and then gently remove the tube along the same path of insertion.[10]

-

-

Post-Procedure Monitoring :

-

Observe the animal for 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.

-

Protocol 2: Intravenous (IV) Tail Vein Injection in Mice

-

Preparation :

-

Injection :

-

Wipe the tail with alcohol to disinfect the area and improve visualization of the veins.[15]

-

Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle, parallel to the tail.[14][25]

-

Slowly inject the substance. There should be no resistance, and the vein should blanch as the solution is administered.[15][26]

-

If a blister or swelling appears, the injection is perivascular. Stop immediately, remove the needle, and re-attempt at a site more proximal (closer to the body) to the first.[26]

-

-

Completion :

-

After the injection, withdraw the needle and apply gentle pressure with gauze to prevent bleeding.[15]

-

Protocol 3: Intraperitoneal (IP) Injection in Mice

-

Preparation :

-

Restraint and Injection :

-

Restrain the mouse by scruffing the neck and back.[16]

-

Turn the animal so its abdomen is facing up and tilt the head downwards to move the abdominal organs forward.[16][17]

-

Insert the needle, bevel up, into the lower right quadrant of the abdomen at a 30-45 degree angle.[16][27] This location minimizes the risk of puncturing the bladder, liver, or cecum.[25]

-

Aspirate by pulling back slightly on the plunger to ensure no blood (vessel) or yellow fluid (bladder) is drawn.[17] If fluid is aspirated, discard the syringe and re-attempt after a 5-10 minute observation period.[27]

-

-

Completion :

-

Inject the substance and withdraw the needle. Return the mouse to its cage and monitor for any signs of distress.[17]

-

Protocol 4: Subcutaneous (SC) Injection in Mice

-

Restraint and Site Selection :

-

Injection :

-

Completion :

-

Withdraw the needle and return the mouse to its cage. The maximum injection volume is typically 3 mL, but volumes greater than 1 mL should be administered across multiple sites.[29]

-

Section 5: Integrating Pharmacokinetics (PK) and Pharmacodynamics (PD)

Understanding the relationship between drug exposure (PK) and the resulting biological effect (PD) is central to effective drug development.[30][31]

-

Pharmacokinetics (PK): Describes what the body does to the drug (ADME).[30][31] PK studies determine the concentration of the drug in the body over time and inform dosing regimens to achieve and maintain therapeutic concentrations.

-

Pharmacodynamics (PD): Describes what the drug does to the body, including its mechanism of action and the intensity of its effects.[30][32]

Integrating PK and PD data through modeling and simulation allows researchers to:

-

Optimize dosing regimens for maximum efficacy and minimal toxicity.[30]

-

Translate preclinical findings to the clinical setting.[30]

-

Identify biomarkers of efficacy or resistance.[30]

This "pharmacological audit trail" provides a framework for making rational, data-driven decisions throughout the drug development process.[32][33]

Section 6: Visualization of Workflows

Decision-Making for Route of Administration

Caption: Decision tree for selecting an appropriate route of administration.

General Workflow for an In Vivo Dosing Study

Caption: Workflow for a typical in vivo dosing study.

Conclusion

A meticulously planned and executed dosing strategy is paramount for the integrity of in vivo research. By grounding dose selection in allometric scaling and toxicological data, carefully selecting the route of administration, and developing stable, non-interfering formulations, researchers can significantly enhance the quality and reproducibility of their studies. Adherence to detailed, validated protocols and an integrated understanding of PK/PD principles will ultimately pave the way for successful preclinical development and translation to the clinic.

References

- Vertex AI Search. Subcutaneous Injection in the Mouse.

- IACUC. Lateral Tail Vein Injection in Mice and Rats (Preferred Technique).

- Vertex AI Search. Rodent Tail Vein Injection.

- Vertex AI Search. Injection Techniques, Restraint, & Handling for Mice and Rats.

- IACUC. Oral Gavage In Mice and Rats.

- OACU. Rodent Administration Route Tutorial.

- General. Overview of routes of drug administration with advantages and disadvantages.

- Institutional Animal Care and Use Committee. Standard Operating Procedures for Oral Gavage in Mice and Rats.

- Research support. LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats.

- Vertex AI Search. Mouse Intraperitoneal (IP) administration.

- Vertex AI Search. Routes of drug administration.

- Institute of Laboratory Animal Science (LTK). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection.

- Journal of Advanced Pharmaceutical Science And Technology. Routes of Administration.

- Animal Care. Intraperitoneal Injections in Mice.

- Pharmacology Discovery Services. Maximum Tolerated Dose (MTD), Autonomic Signs, Rat.

- Vertex AI Search. INTRAVENOUS TAIL INJECTION.

- Protocols.io. Intraperitoneal Injection in an Adult Mouse.

- PMC. A simple practice guide for dose conversion between animals and human.

- Vertex AI Search. Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development.

- Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.

- Bio-protocol. Subcutaneous Injection of Tumor Cells.

- Avivia BV. Medication Routes of Administration.

- ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?.

- Barn World. Can Animal Scales Help with Dosage Calculations for Medications?.

- aacrjournals.org. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology.

- Research support. Subcutaneous (SC) Injection in Mice and Rats LAB_017 Injections.

- TargetMol. dose conversion between animals and human.

- Aracaris. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.

- Vertex AI Search. ROUTES OF DRUG ADMINISTRATION.

- Altogen Labs. Maximum tolerable dose (MTD) studies.

- Institute of Laboratory Animal Science (LTK). Standard Operating Procedure SOP Subcutaneous injection of mice s.c. Injection.

- Instech Laboratories. Guide to Oral Gavage for Mice and Rats.

- ResearchGate. Pharmacokinetics and Pharmacodynamics in Drug Development.

- Research Animal Training. Oral Gavage in the Rat.

- TargetMol. dose conversion between animals and human.

- Chemsafetypro.com. Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment.

- PMC. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice.

- Sanguine. The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies.

- ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.

- ResearchGate. (PDF) Intraperitoneal Injection of Neonatal Mice.

- Reaction Biology. Maximum Tolerable Dose Study Services.

- BioAgilytix. The Difference Between Pharmacokinetics and Pharmacodynamics.

- Duane Morris. FDA Issues Draft Guidance Q&A on Developing Potential Cellular and Gene Therapy Products.

- PubMed. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.

- FDA. Step 2: Preclinical Research.

- PMC. Pharmacokinetics/pharmacodynamics and the stages of drug development: Role of modeling and simulation.

- Crystal Pharmatech Co., Ltd. Animal Dosing Vehicle Selection.

- Dove Press. Smart delivery vehicles for cancer: categories, unique roles and therapeutic strategies.

- AMSbiopharma. Preclinical research strategies for drug development.

- Liveon Biolabs. Pre-Clinical Trials: USFDA Regulations to be Followed.

Sources

- 1. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]

- 4. Conversion between animals and human [targetmol.com]

- 5. pacificbiolabs.com [pacificbiolabs.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. pharmoutsourcing.com [pharmoutsourcing.com]

- 8. openaccesspub.org [openaccesspub.org]

- 9. Route of Administration - Avivia [avivia.nl]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. medboundhub.com [medboundhub.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. romanpub.com [romanpub.com]

- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 15. uac.arizona.edu [uac.arizona.edu]

- 16. uac.arizona.edu [uac.arizona.edu]

- 17. ltk.uzh.ch [ltk.uzh.ch]

- 18. urmc.rochester.edu [urmc.rochester.edu]

- 19. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 20. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. iacuc.wsu.edu [iacuc.wsu.edu]

- 25. research.uky.edu [research.uky.edu]

- 26. research-support.uq.edu.au [research-support.uq.edu.au]

- 27. animalcare.ubc.ca [animalcare.ubc.ca]

- 28. ltk.uzh.ch [ltk.uzh.ch]

- 29. research-support.uq.edu.au [research-support.uq.edu.au]

- 30. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]

- 31. bioagilytix.com [bioagilytix.com]

- 32. ascopubs.org [ascopubs.org]

- 33. researchgate.net [researchgate.net]

analytical methods for 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine characterization

Executive Summary

This technical guide details the analytical characterization of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine (referred to herein as Compound A ).[1] This molecule is a critical "masked" intermediate commonly employed in the synthesis of imidazo[1,2-a]pyrazine scaffolds, a privileged structure in kinase inhibitor discovery (e.g., BTK, EGFR inhibitors).[1]

The presence of the dimethyl acetal functionality introduces specific stability challenges—namely, susceptibility to acid-catalyzed hydrolysis. This protocol establishes a robust, self-validating analytical workflow that ensures structural integrity during testing, distinguishing the intact acetal from its hydrolyzed aldehyde or cyclized byproducts.

Chemical Identity & Physicochemical Profile

-

IUPAC Name: 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine[1]

-

Molecular Formula:

[1] -

Molecular Weight: 217.65 g/mol [1]

-

Monoisotopic Mass: 217.06 g/mol (

)[1]

Structural Critical Quality Attributes (CQAs)

-

Chlorine Isotope Pattern: The presence of a single chlorine atom provides a diagnostic Mass Spectrometry (MS) signature (

).[1] -

Acetal Integrity: The dimethoxy tail must remain intact. Loss of methanol (

) or hydrolysis to the aldehyde ( -

Regiochemistry: Confirming the amine substitution occurred at the C2 position (displacing one Cl from 2,3-dichloropyrazine) rather than bis-substitution.

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing Compound A, ensuring no degradation occurs during the analysis itself.

Figure 1: Analytical workflow prioritizing acetal stability during purity assessment.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

Objective: Confirm the presence of the acetal group and the pyrazine core.[1]

Solvent: DMSO-

| Proton ( | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |

| Pyrazine H-5, H-6 | 7.60 – 8.10 | Doublets ( | 2H | Aromatic region.[1] If singlet, check resolution. |

| -NH- | 6.50 – 7.20 | Broad Singlet/Triplet | 1H | Exchangeable.[1] Coupling to CH |

| Acetal -CH- | 4.45 – 4.60 | Triplet ( | 1H | Critical Signal. Shift downfield indicates hydrolysis.[1] |

| Linker -CH | 3.50 – 3.65 | Triplet/dd | 2H | Connects amine to acetal.[1] |

| Methoxy -OCH | 3.30 – 3.35 | Singlet | 6H | Integration must be 6H.[1] Loss indicates hydrolysis. |

Protocol:

-

Dissolve 5-10 mg of sample in 0.6 mL DMSO-

. -

Acquire spectrum with at least 16 scans.

-

Validation Check: Ensure the ratio of Methoxy protons (6H) to Pyrazine protons (2H) is exactly 3:1.

Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and chlorine presence. Method: ESI Positive Mode.[1]

-

Target Ion

: 218.069 (for -

Isotope Match: Look for

peak at 220.066 with ~33% intensity of the parent peak.[1] -

Common Fragments:

-

Loss of MeOH (

): Common in-source fragmentation for acetals.[1] -

Loss of acetal tail: Cleavage at the amine.

-

Chromatographic Method (HPLC/UPLC)

Challenge: Acetals hydrolyze in acidic mobile phases (e.g., 0.1% TFA), leading to split peaks or "ghost" aldehyde peaks.[1] Solution: Use a buffered, near-neutral mobile phase.

Recommended Method Parameters

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm | Robust stationary phase stable at pH 1-12. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH ~5.5 - 6.[1]0) | Buffers the system; prevents acetal hydrolysis.[1] |

| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier.[1] |

| Flow Rate | 1.0 mL/min | Standard flow.[1][2] |

| Gradient | 5% B to 95% B over 10 min | Covers wide polarity range.[1] |